molecular formula C7H10N4 B1429258 3-Methylpicolinimidohydrazide CAS No. 411210-74-7

3-Methylpicolinimidohydrazide

Cat. No. B1429258
M. Wt: 150.18 g/mol
InChI Key: XEIPVJRVSCXBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its appearance and state under standard conditions.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity. These properties can often be predicted using computational chemistry.


Scientific Research Applications

Antimicrobial Activity

Hydrazone derivatives synthesized from methyl 4-phenylpicolinoimidate have demonstrated significant antimicrobial properties. These compounds, including those with 3-Methylpicolinimidohydrazide structure, have shown varying degrees of effectiveness against Gram-positive bacteria and tuberculosis-causing bacteria. For instance, one study found that compound 3b exhibited substantial activity against tested Gram-positive bacteria, making it a promising candidate for further optimization in antimicrobial drug development. Similarly, derivatives containing nitrofuran systems displayed notable tuberculostatic activity, highlighting their potential in anti-tuberculosis drug research (Gobis et al., 2022).

Antiproliferative Effects

Research into novel diarylthiosemicarbazide derivatives containing the N-methylpicolinamide moiety has unveiled promising antiproliferative activities against cancer cell lines. Specifically, compounds with halogen substituents exhibited cytotoxicity in low micromolar ranges against various cancer cell lines, including A549, H460, and HT-29. Among these, the compound 7g stood out for its remarkable antiproliferative activity, underscoring the potential of 3-Methylpicolinimidohydrazide derivatives in cancer treatment strategies (Zhai et al., 2013).

Diabetes Management

The interaction of VIVO compounds formed by picolinate ligands, including 3-methylpicolinate, with hemoglobin and red blood cells has been studied for their potential anti-diabetic properties. These studies have explored how such compounds could enhance insulin sensitivity, offering a new avenue for diabetes management. The research indicates that only specific VIVO complexes penetrate the erythrocyte membrane significantly, suggesting that the structural configuration of these compounds, including those related to 3-Methylpicolinimidohydrazide, could influence their efficacy as potential diabetes management options (Sanna et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is typically found in material safety data sheets (MSDS).


Future Directions

This involves identifying areas of further research, such as potential applications of the compound, or modifications that could enhance its properties or reduce its side effects.


properties

IUPAC Name

N'-amino-3-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPVJRVSCXBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpicolinimidohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpicolinimidohydrazide
Reactant of Route 2
3-Methylpicolinimidohydrazide
Reactant of Route 3
3-Methylpicolinimidohydrazide
Reactant of Route 4
3-Methylpicolinimidohydrazide
Reactant of Route 5
3-Methylpicolinimidohydrazide
Reactant of Route 6
3-Methylpicolinimidohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.